![molecular formula C18H18Cl3N3O B13122610 1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride typically involves multiple steps, including cyclization and spiro-annulation reactions. The process often starts with the preparation of key intermediates, such as substituted piperidines and pyrrolopyridines, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Spiro[chromane-2,4’-piperidine] Derivatives: These compounds also feature a spirocyclic structure and are studied for their medicinal chemistry applications.
Uniqueness
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H18Cl3N3O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
1'-[(2,4-dichlorophenyl)methyl]spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride |
InChI |
InChI=1S/C18H17Cl2N3O.ClH/c19-13-4-3-12(14(20)10-13)11-23-15-2-1-7-22-16(15)18(17(23)24)5-8-21-9-6-18;/h1-4,7,10,21H,5-6,8-9,11H2;1H |
InChI Key |
APFQFERCOLTQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



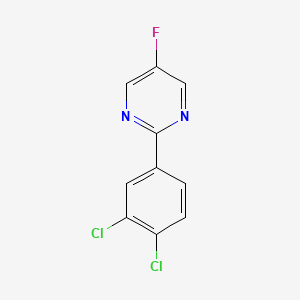

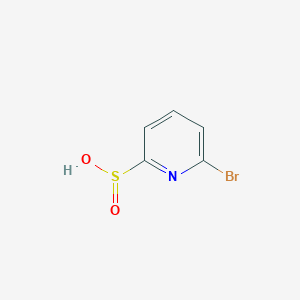

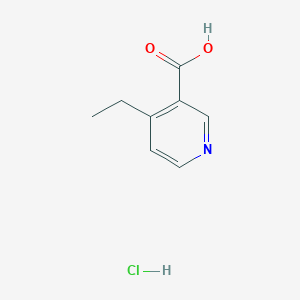
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

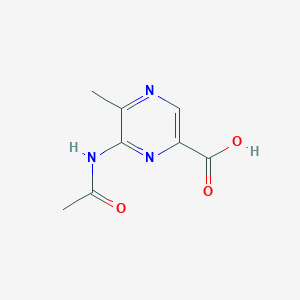
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)

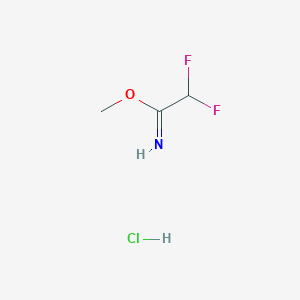
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
